molecular formula C8H8N2 B023982 (2-Aminophenyl)acetonitrile CAS No. 2973-50-4

(2-Aminophenyl)acetonitrile

Cat. No. B023982
CAS RN: 2973-50-4
M. Wt: 132.16 g/mol
InChI Key: LMDPYYUISNUGGT-UHFFFAOYSA-N
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Patent
US07943616B2

Procedure details

A solution of o-aminobenzyl cyanide (0.5 g) in aqueous hydrochloric acid 1N (9.6 mL), was treated with a solution of aqueous sodium nitrite 1N (3.85 mL). After stirring at room temperature for 15 minutes, the reaction mixture was filtered. The solid was recrystallised from ethanol to give the title compound (0.4 g) as a yellow solid, m.p. 138-140° C. 1H NMR [(CD3)2SO]: δ 7.89 (d, 1H, J=7.7 Hz); 7.76 (d, 1H, J=7.9 Hz); 7.48 (t, 1H); 7.41 (t, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][C:5]#[N:6].[N:11]([O-])=O.[Na+]>Cl>[C:5]([C:4]1[C:3]2[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:1][N:11]=1)#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(CC#N)C=CC=C1
Name
Quantity
3.85 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9.6 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=NNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.